N'-methyl-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N’-Methyl-6-(4-morpholinyl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methyl-6-(4-morpholinyl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines.
Introduction of Substituents: The morpholinyl and diphenyl groups can be introduced through nucleophilic substitution reactions. For example, morpholine can react with a triazine derivative to form the morpholinyl-substituted triazine.
Methylation: The final step involves the methylation of the nitrogen atom using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-Methyl-6-(4-morpholinyl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-Methyl-6-(4-morpholinyl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-6-(4-morpholinyl)-N-(2-quinolinylmethyl)nicotinamide
- N-Methyl-6-(4-morpholinyl)-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Uniqueness
N’-Methyl-6-(4-morpholinyl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern and the presence of both morpholinyl and diphenyl groups. These structural features may confer distinct chemical and biological properties compared to other triazine derivatives.
Properties
Molecular Formula |
C20H22N6O |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-N-methyl-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H22N6O/c1-21-18-22-19(25-12-14-27-15-13-25)24-20(23-18)26(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3,(H,21,22,23,24) |
InChI Key |
YMQNYRCXGSABJR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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